molecular formula C14H19N5O B2511275 6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one CAS No. 2380080-42-0

6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one

Cat. No.: B2511275
CAS No.: 2380080-42-0
M. Wt: 273.34
InChI Key: SJUJGKSWNFJFHQ-UHFFFAOYSA-N
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Description

6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one is a heterocyclic compound that features a pyrazole ring, a piperidine ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one typically involves the formation of the pyrazole ring followed by the construction of the pyridazine and piperidine rings. One common method involves the reaction of 3,5-dimethylpyrazole with suitable precursors under controlled conditions. For example, the reaction of 3,5-dimethylpyrazole with cyanoacetyl derivatives can yield intermediates that are further cyclized to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the compound on a larger scale. The exact methods can vary depending on the desired application and the availability of starting materials .

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and functions .

Comparison with Similar Compounds

Similar Compounds

    1-Cyanoacetyl-3,5-dimethylpyrazole: This compound shares the pyrazole ring and is used in similar synthetic applications.

    3-(3,5-Dimethylpyrazol-1-yl)-6-piperidino-1,2,4,5-tetrazine: Another compound with a pyrazole ring, used in electrochemical studies.

Uniqueness

6-(3,5-Dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one is unique due to its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-piperidin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O/c1-10-9-11(2)18(16-10)13-3-4-14(20)19(17-13)12-5-7-15-8-6-12/h3-4,9,12,15H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUJGKSWNFJFHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCNCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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